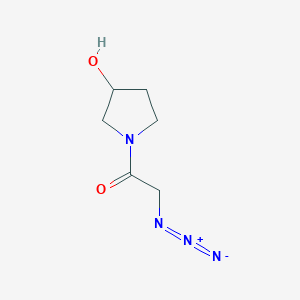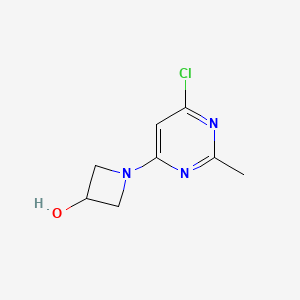
2-Azido-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Azido-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as Azidohomoalanine (AHA) or Azidohomoalaninol (AHAL), is an organic compound with the molecular formula C6H13N3O2. It is an azido derivative of homoalanine, a non-proteinogenic amino acid found in proteins and peptides. AHA is an important compound in the field of biochemistry and molecular biology due to its numerous applications in scientific research. It is used as a reagent for the synthesis of a variety of molecules, including peptides, proteins, and small molecules. AHA is also a useful tool for studying protein structure and function, as it can be used to label proteins and peptides in order to study their structure and interactions.
Applications De Recherche Scientifique
AHA has a wide range of applications in scientific research. It is used as a reagent for the synthesis of peptides, proteins, and small molecules, and it can be used to label proteins and peptides in order to study their structure and interactions. AHA is also used in the synthesis of peptide-conjugated drugs and in the study of protein-protein interactions. Additionally, AHA can be used to study enzyme mechanisms and to investigate the structure and function of enzymes.
Mécanisme D'action
AHA is an azido derivative of homoalanine, a non-proteinogenic amino acid found in proteins and peptides. When AHA is incorporated into a peptide or protein, it can act as a nucleophile, reacting with an electrophilic group on an adjacent molecule. This reaction can result in the formation of a covalent bond between the two molecules, allowing them to interact. Additionally, AHA can act as an inhibitor of enzymes, blocking their active sites and preventing them from catalyzing reactions.
Biochemical and Physiological Effects
AHA has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins and peptides, as well as to investigate enzyme mechanisms. Additionally, AHA has been used to study the effects of drugs on cells and to study the effects of hormones on the body. AHA has also been used to study the effects of mutations on proteins and peptides, as well as to investigate the effects of environmental toxins on cells.
Avantages Et Limitations Des Expériences En Laboratoire
AHA has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, and it can be used to label proteins and peptides in order to study their structure and interactions. Additionally, AHA can be used to study the effects of drugs on cells and to investigate the effects of mutations on proteins and peptides. However, AHA is not very stable and can be degraded over time, making it unsuitable for long-term studies.
Orientations Futures
The use of AHA in scientific research is expected to continue to grow in the future. AHA can be used to study the effects of drugs on cells, to investigate the effects of hormones on the body, and to study the effects of environmental toxins on cells. Additionally, AHA can be used to study the effects of mutations on proteins and peptides, as well as to investigate the structure and function of enzymes. Finally, AHA can be used to synthesize peptide-conjugated drugs and to study protein-protein interactions.
Propriétés
IUPAC Name |
2-azido-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-9-8-3-6(12)10-2-1-5(11)4-10/h5,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURGVWWBKYGHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)





